molecular formula C15H6ClF3N2O B11990299 2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile CAS No. 259196-42-4

2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile

Cat. No.: B11990299
CAS No.: 259196-42-4
M. Wt: 322.67 g/mol
InChI Key: XKMKGLMVMOCSLL-UHFFFAOYSA-N
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Description

2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile is an organic compound with the molecular formula C15H6ClF3N2O It is known for its unique structure, which includes a furan ring, a phenyl group substituted with chlorine and trifluoromethyl groups, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile typically involves the condensation of 5-(2-chloro-5-(trifluoromethyl)phenyl)furfural with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Electrophilic addition: The double bond in the furan ring can participate in electrophilic addition reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic addition: Reagents such as bromine or hydrogen halides in solvents like dichloromethane.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects. The exact pathways and targets are still under investigation, but its ability to form covalent bonds with biological molecules is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[2-Chloro-phenyl]-2-furyl}methylene)malononitrile
  • 2-({5-[2-Trifluoromethyl-phenyl]-2-furyl}methylene)malononitrile
  • 2-({5-[4-Chloro-2-nitro-phenyl]-2-furyl}methylene)malononitrile

Uniqueness

The presence of both chlorine and trifluoromethyl groups on the phenyl ring of 2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile imparts unique electronic and steric properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug development.

Properties

CAS No.

259196-42-4

Molecular Formula

C15H6ClF3N2O

Molecular Weight

322.67 g/mol

IUPAC Name

2-[[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C15H6ClF3N2O/c16-13-3-1-10(15(17,18)19)6-12(13)14-4-2-11(22-14)5-9(7-20)8-21/h1-6H

InChI Key

XKMKGLMVMOCSLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=C(C#N)C#N)Cl

Origin of Product

United States

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